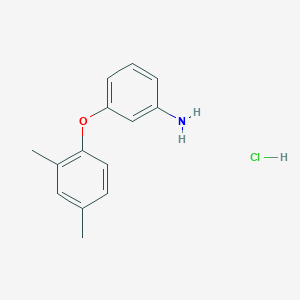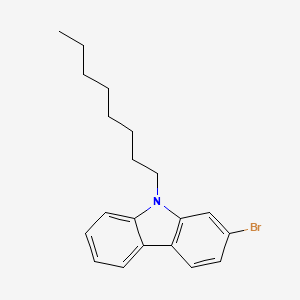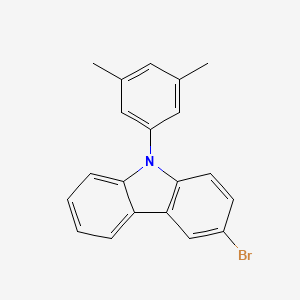
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
説明
Molecular Structure Analysis
The molecular weight of “3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole” is 350.26 . The compound’s structure includes a carbazole group, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .Physical And Chemical Properties Analysis
The compound has a melting point range of 113.0 to 117.0 degrees Celsius .科学的研究の応用
Optical Properties and Fluorescence
Research has shown that the optical properties of polymers with 3,6-linked carbazole main chains are significantly impacted by the presence of triarylborane acceptor substituents. These polymers exhibit enhanced fluorescence quantum yield due to a low-lying fluorescent charge-transfer (CT) state, as observed in poly[9-((4-dimesitylboryl)-3,5-dimethylphenyl)-9H-carbazole]-3,6-diyl (Reitzenstein & Lambert, 2009).
Synthesis and Optoelectronic Properties
Novel carbazole derivatives have been synthesized for exploring their optoelectronic properties. For example, the derivatives 3,6-bis(9,9-dimethyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole and 3,6-bis[(4-triphenylsilanyl)phenyl]-9-phenyl-9H-carbazole were created using methylation, Ullmann reaction, boric acidification, and Suzuki coupling reaction. Their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry were studied to understand their optoelectronic behaviors (Gao Xi-cun, 2010).
Electronic Spectroscopy and Bromination
The synthesis and electronic spectroscopy of bromocarbazoles, including direct bromination of N- and C-substituted carbazoles using various brominating reagents, have been extensively studied. This research provides insights into the UV-absorption and fluorescence/phosphorescence emission spectra of these bromocarbazole derivatives (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Electrochromic Properties
Carbazole-based polymers have shown promising electrochromic properties. For instance, soluble high coloration efficiency electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene have been synthesized. These polymers display high coloration efficiency and electrochromic stability, making them potential candidates for electrochromic materials (Zhang, Liu, Hou, & Niu, 2019).
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis methods have been employed to create substituted carbazole-9-acetic/propionic acid. These methods offer efficient routes for preparing carbazole derivatives with significant biological activities, such as antimicrobial properties (Lao Wenjian et al., 2000; Wen, 2001).
Luminescence and Crystal Structures
Studies on the luminescence and crystal structures of carbazole derivatives have been conducted, revealing that they exhibit unique optical properties. For example, the synthesis, luminescence, Hirshfeld surface analyses, and thermal properties of biphenyl carbazole derivatives were explored, providing valuable information on their intermolecular interactions and thermal stabilities (Gui‐Mei Tang et al., 2021).
Photovoltaic Properties
Carbazole copolymers have been investigated for their photovoltaic properties. A study on narrow energy gap polymers with absorptions up to 1,200 nm showed that these polymers, containing carbazole units, could be potential candidates for photovoltaic applications due to their ability to absorb light up to 1200 nm and exhibit an energy gap suitable for photovoltaic cells (Yi et al., 2008).
Safety And Hazards
The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If the compound comes in contact with the skin or eyes, it is advised to wash with plenty of water . If skin or eye irritation persists, medical advice or attention should be sought .
特性
IUPAC Name |
3-bromo-9-(3,5-dimethylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN/c1-13-9-14(2)11-16(10-13)22-19-6-4-3-5-17(19)18-12-15(21)7-8-20(18)22/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNROIVDIAMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole | |
CAS RN |
1141017-77-7 | |
| Record name | 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



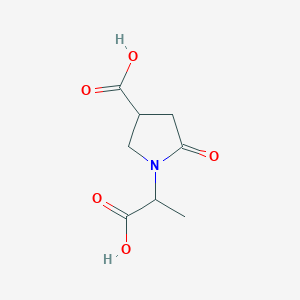

![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)

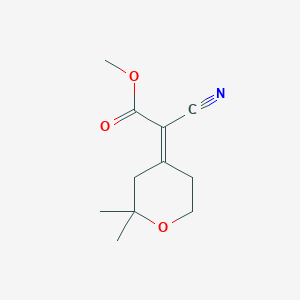

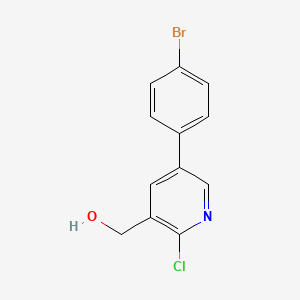
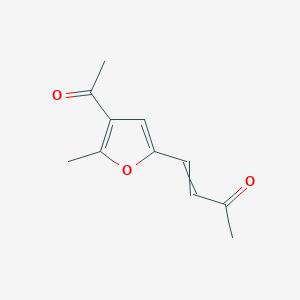
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)
